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Introduction
GW583340 dihydrochloride, more commonly known as Lapatinib, is a potent, orally active

small-molecule inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor

Receptor (EGFR; ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2).[1]

By targeting these two key receptors, GW583340 disrupts downstream signaling pathways that

are crucial for the proliferation and survival of cancer cells. This dual inhibitory action makes it a

significant agent in the treatment of certain types of cancer, particularly HER2-positive breast

cancer.[1] This technical guide provides an in-depth overview of GW583340, including its

mechanism of action, quantitative biological data, and detailed experimental protocols for its

characterization.

Mechanism of Action
GW583340 is an ATP-competitive inhibitor, binding to the intracellular ATP-binding site of the

EGFR and ErbB2 tyrosine kinases.[2] This reversible binding prevents the autophosphorylation

and subsequent activation of the receptors, which are triggered by the binding of growth factors

like EGF. The inhibition of EGFR and ErbB2 phosphorylation blocks the initiation of

downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and

the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][4] These pathways, when

constitutively activated, drive tumor cell proliferation, survival, and differentiation.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1237106?utm_src=pdf-interest
https://www.benchchem.com/product/b1237106?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_EGFR_Signaling_Following_EGFR_IN_112_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_EGFR_Signaling_Following_EGFR_IN_112_Treatment.pdf
https://aacrjournals.org/cancerres/article/66/3/1630/526675/Activity-of-the-Dual-Kinase-Inhibitor-Lapatinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC2275492/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_HER2_Phosphorylation_p_HER2_Following_Neratinib_Treatment.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2275492/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_HER2_Phosphorylation_p_HER2_Following_Neratinib_Treatment.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Inhibition
The diagram below illustrates the points of inhibition of GW583340 in the EGFR/ErbB2

signaling cascade.
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Figure 1: GW583340 Inhibition of EGFR/ErbB2 Signaling Pathways.
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Quantitative Biological Data
The potency and selectivity of GW583340 have been quantified through various in vitro assays.

The following tables summarize key inhibitory concentrations (IC50) and dissociation constants

(Ki).

Table 1: In Vitro Kinase Inhibitory Activity of GW583340
Target IC50 (nM) Ki (nM) Assay Type

EGFR (ErbB1) 10.8 3 Cell-free kinase assay

ErbB2 (HER2) 9.2 13 Cell-free kinase assay

ErbB4 (HER4) 367 - Cell-free kinase assay

Data compiled from multiple sources.[2][5]

Table 2: Cellular Antiproliferative Activity of GW583340
(Lapatinib)
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Cell Line Cancer Type EGFR/ErbB2 Status IC50 (µM)

BT474 Breast Cancer
ErbB2

Overexpressing
0.036

SKBR3 Breast Cancer
ErbB2

Overexpressing
0.080

UACC-812 Breast Cancer
ErbB2

Overexpressing
0.010

HCC1954 Breast Cancer
ErbB2

Overexpressing
0.4166

EFM192A Breast Cancer
ErbB2

Overexpressing
0.193

MDA-MB-453 Breast Cancer ErbB2 Amplified 6.08

MDA-MB-231 Breast Cancer EGFR Expressing 7.46 - 18.6

USPC1 Endometrial Cancer
ErbB2

Overexpressing
0.052

AN3CA Endometrial Cancer Low ErbB2/EGFR 6.099

Data compiled from multiple sources.[2][3][6]

Experimental Protocols
In Vitro Kinase Assay (Luminescence-based)
This protocol is designed to measure the inhibitory activity of GW583340 against purified EGFR

and ErbB2 kinases.

Materials:

Purified recombinant EGFR and ErbB2 enzymes

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

ATP

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://aacrjournals.org/cancerres/article/66/3/1630/526675/Activity-of-the-Dual-Kinase-Inhibitor-Lapatinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC2275492/
https://www.researchgate.net/figure/C50-values-of-selected-cell-lines_tbl3_227341581
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

GW583340 dihydrochloride

ADP-Glo™ Kinase Assay Kit (or similar)

96-well white microplates

Microplate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of GW583340 in kinase assay buffer. The

final DMSO concentration should not exceed 1%.

Kinase Reaction:

Add 5 µL of the diluted GW583340 or vehicle control to the wells of a 96-well plate.

Add 10 µL of a master mix containing the kinase (EGFR or ErbB2) and substrate to each

well.

Initiate the reaction by adding 10 µL of ATP solution to all wells.

Incubate the plate at 30°C for 60 minutes.

ADP Detection:

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a microplate reader.
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Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine

the IC50 value by fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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